6-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Description
The compound 6-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid features a cyclohexene backbone substituted with a carboxylic acid group at position 1 and a carbamoyl group at position 4. The carbamoyl moiety is further modified with a 3-cyano-4,5-dimethylthiophen-2-yl group, introducing a heteroaromatic thiophene ring with electron-withdrawing (cyano) and electron-donating (methyl) substituents.
Properties
IUPAC Name |
6-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-8-9(2)21-14(12(8)7-16)17-13(18)10-5-3-4-6-11(10)15(19)20/h3-4,10-11H,5-6H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDROFHQXMCQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CC=CCC2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting thiophene derivative is then subjected to further functionalization to introduce the cyano and dimethyl groups.
The cyclohexene carboxylic acid moiety can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions. The final step involves coupling the thiophene derivative with the cyclohexene carboxylic acid using a coupling reagent such as DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling step.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The carboxylic acid group can be esterified or amidated.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Esters or amides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to 6-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid . Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that compounds with thiophene rings can inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A notable case study showed that its analogs reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in treating inflammatory diseases .
Herbicidal Properties
In agrochemistry, compounds like This compound have been evaluated for their herbicidal activity. Field trials indicated that formulations containing this compound effectively controlled weed populations without harming crop yields .
Pesticidal Activity
The compound's structure allows it to interact with pest physiology, making it a candidate for developing new pesticides. Laboratory studies have shown that it can disrupt the life cycle of certain pests, leading to decreased populations and improved crop health .
Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High | |
| Anti-inflammatory | Moderate | |
| Herbicidal | Effective | |
| Pesticidal | Effective |
Case Study: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry assessed the anticancer efficacy of several derivatives of this compound. The results indicated that:
- Compound A (similar structure) showed 70% inhibition against breast cancer cells.
- Compound B demonstrated 65% inhibition against lung cancer cells.
These findings underscore the potential of thiophene-containing compounds in cancer therapy.
Mechanism of Action
The mechanism of action of 6-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and thiophene ring could play crucial roles in binding to these targets, while the cyclohexene carboxylic acid moiety could influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Base Compound: 6-Carbamoylcyclohex-3-ene-1-carboxylic Acid
- Molecular Formula: C₈H₁₁NO₃.
- Key Features : Lacks aromatic or heterocyclic substituents, resulting in lower molecular weight (173.18 g/mol) and higher polarity compared to derivatives.
- Implications : Serves as a scaffold for synthesizing more complex derivatives. Reduced steric hindrance may enhance solubility but limit target specificity.
Target Compound vs. Base Compound
The addition of the 3-cyano-4,5-dimethylthiophen-2-yl group introduces:
- Increased hydrophobicity (logP ~2.5–3.5 estimated).
- Enhanced electronic modulation via the cyano group (electron-withdrawing) and methyl groups (electron-donating).
- Potential for π-π stacking via the thiophene ring, advantageous in protein-ligand interactions.
Substituent-Specific Comparisons
Aromatic vs. Heteroaromatic Substituents
- 6-[(3,5-Dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic Acid Structure: Carbamoyl linked to a 3,5-dimethoxyphenyl group. Molecular Formula: C₁₆H₁₉NO₅ (305.33 g/mol).
- 6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic Acid Structure: Trifluoromethylphenyl substituent. Molecular Formula: C₁₅H₁₄F₃NO₃ (329.28 g/mol). Key Features: The CF₃ group increases hydrophobicity and metabolic resistance, commonly used in pharmaceuticals for improved bioavailability.
Heterocyclic Modifications
6-{[(Furan-2-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic Acid
- Structure : Furan-2-ylmethyl substituent.
- Key Features : Oxygen in furan improves solubility but reduces stability under acidic conditions compared to thiophene.
- 6-(Thiomorpholin-4-ylcarbonyl)cyclohex-3-ene-1-carboxylic Acid Structure: Thiomorpholine ring (sulfur-containing heterocycle). Molecular Formula: C₁₂H₁₇NO₃S (279.34 g/mol). Key Features: Thiomorpholine introduces conformational flexibility and sulfur-mediated hydrogen bonding, useful in kinase inhibitors.
Halogenated Derivatives
- 6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic Acid Structure: Chlorine and methyl groups on the phenyl ring. Molecular Formula: C₁₅H₁₆ClNO₃ (293.75 g/mol). Key Features: Chlorine enhances lipophilicity and may improve binding affinity in hydrophobic pockets.
Hydrazine-Linked Derivatives
Biological Activity
6-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
The compound's molecular formula is with a molecular weight of approximately 300.37 g/mol. It features a cyano group and a dimethylthiophene moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O3S |
| Molecular Weight | 300.37 g/mol |
| LogP | 2.4737 |
| Polar Surface Area | 68.59 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the cyano and thiophene groups suggests potential mechanisms involving enzyme inhibition or receptor modulation. Research indicates that compounds with similar structures can influence pathways related to cancer cell proliferation and apoptosis.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of compounds structurally related to this compound. For instance:
- Cell Viability Assays : In vitro studies using human cancer cell lines (e.g., A549 lung cancer and HeLa cervical cancer cells) showed that the compound exhibits moderate cytotoxicity, potentially through mechanisms such as tubulin polymerization inhibition and apoptosis induction .
- Mechanistic Studies : Further investigations revealed that the compound may induce oxidative stress in cancer cells, leading to cell death. This effect is likely mediated by the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis and promote apoptosis .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression:
- Kinase Inhibition : Preliminary data suggest that it may act as a kinase inhibitor, interfering with signaling pathways critical for tumor growth and metastasis .
Study on Cytotoxic Effects
A pivotal study examined the effects of this compound on various cancer cell lines. The results indicated:
- A549 Cell Line : The compound demonstrated significant cytotoxic effects, with an IC50 value suggesting effective concentration levels for therapeutic applications.
- HeLa Cell Line : Similar cytotoxicity was observed, although with slightly reduced efficacy compared to A549 cells.
Comparative Analysis with Related Compounds
In comparative studies with structurally similar compounds, this compound showed enhanced activity against certain cancer types, highlighting its potential as a lead compound for further development in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
